![molecular formula C13H20O B14226744 [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane CAS No. 825627-94-9](/img/structure/B14226744.png)
[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane: is an organic compound characterized by a cyclopropane ring attached to an oct-1-yn-1-yl group, which is further substituted with an ethenyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane typically involves a multi-step process. One common method includes the following steps:
Formation of the Oct-1-yn-1-yl Group: This can be achieved through the alkylation of an alkyne with an appropriate alkyl halide under basic conditions.
Introduction of the Ethenyloxy Group: The ethenyloxy group can be introduced via a nucleophilic substitution reaction using an appropriate ethenyloxy precursor.
Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be accomplished through a cyclopropanation reaction using a suitable carbene precursor.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Epoxides, ketones.
Reduction: Alkanes, alcohols.
Substitution: Halogenated compounds, amines.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be utilized as a probe to study biological processes, especially those involving cyclopropane-containing biomolecules.
Medicine:
Drug Development: Due to its unique structure, this compound may serve as a lead compound in the development of new therapeutic agents targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropane ring can induce strain in the molecular structure, affecting the compound’s reactivity and interaction with other molecules.
Comparaison Avec Des Composés Similaires
- [3-(Methoxy)oct-1-yn-1-yl]cyclopropane
- [3-(Propynyloxy)oct-1-yn-1-yl]cyclopropane
- [3-(Butynyloxy)oct-1-yn-1-yl]cyclopropane
Uniqueness:
- Structural Features: The presence of the ethenyloxy group in [3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane imparts unique electronic and steric properties compared to its analogs.
- Reactivity: The compound’s reactivity can differ significantly due to the electronic effects of the ethenyloxy group, making it suitable for specific applications that its analogs may not be able to achieve.
Propriétés
Numéro CAS |
825627-94-9 |
|---|---|
Formule moléculaire |
C13H20O |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
3-ethenoxyoct-1-ynylcyclopropane |
InChI |
InChI=1S/C13H20O/c1-3-5-6-7-13(14-4-2)11-10-12-8-9-12/h4,12-13H,2-3,5-9H2,1H3 |
Clé InChI |
WDHATEVMNFMUFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#CC1CC1)OC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


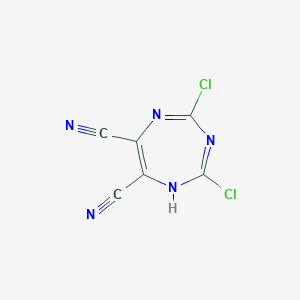
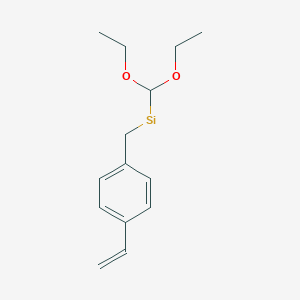
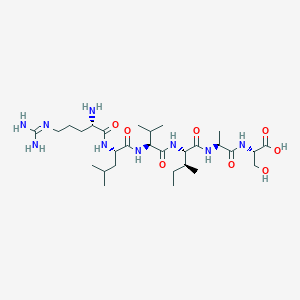
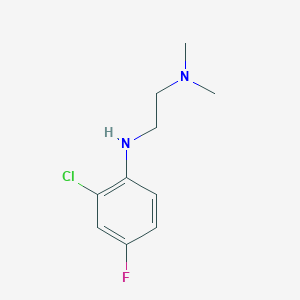
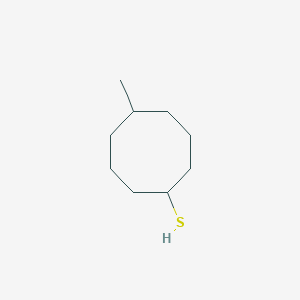
![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)
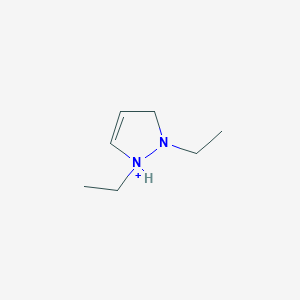
![1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine](/img/structure/B14226700.png)
![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)
![(4Z)-N-(3,5-Dimethylphenyl)-1,5,6-trimethylfuro[2,3-d]pyrimidin-4(1H)-imine](/img/structure/B14226705.png)
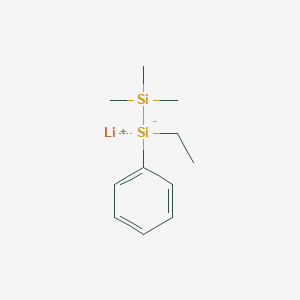
![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![1H-Indole, 3-[[4-(2,5-dimethylphenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14226740.png)
